![molecular formula C16H13FN2O4 B3160207 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 866018-89-5](/img/structure/B3160207.png)
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Vue d'ensemble
Description
This compound is a derivative of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one . It’s used in the synthesis of quinazolinbenzoxazine derivatives . It’s available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves several steps and reagents . One of the key intermediates in the synthesis is (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid . After washing with water and extraction with CHCl3, the combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get the product .Molecular Structure Analysis
The molecular structure of this compound includes a 2H-Pyrido[3,2-b][1,4]oxazin-2-yl group and a 4-fluorobenzenecarboxylate group . The keto oxygen atom at position C-4 and nitrogen atom of the oxazin ring are key structural features .Applications De Recherche Scientifique
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for protecting cell membranes, protein macromolecules, and nucleic acids from oxidative damage. The synthesized derivatives have been shown to possess antioxidant and antiradical activity . These properties make it valuable for potential therapeutic applications in conditions related to oxidative stress.
Antihypoxant Activity
The compound also demonstrates strong antihypoxant activity. Antihypoxants help mitigate tissue damage caused by oxygen deficiency, making them relevant in contexts such as ischemia, altitude sickness, and other hypoxic conditions .
Antimicrobial and Antitumor Potential
Products resulting from the reaction of similar compounds with 2-aminophenol have been reported to exhibit antimicrobial, antitumor, antituberculosis, and anti-HIV activity . These findings suggest potential applications in infectious disease management and cancer therapy.
Free-Radical Oxidation (FRO) Research
Given the compound’s antioxidant properties, it could play a role in free-radical oxidation (FRO) research. FRO is implicated in various pathological conditions, and identifying compounds that modulate this process is essential .
Bromodomain and Extra-Terminal Proteins (BETs) Inhibition
While not directly related to the compound itself, benzomorpholinone derivatives (similar in structure) have been synthesized and evaluated as BET inhibitors. BET proteins, particularly BRD4, are involved in cancer, inflammation, and other diseases. This line of research could potentially lead to novel therapeutic interventions .
Herbicidal Activity
In a different context, related compounds have been investigated for herbicidal activity. Specifically, derivatives with a similar structure were identified as inhibitors of protox, an enzyme involved in chlorophyll biosynthesis. These compounds could contribute to the development of safer and more effective herbicides .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-11-5-3-10(4-6-11)16(21)22-9-7-13-15(20)19-14-12(23-13)2-1-8-18-14/h1-6,8,13H,7,9H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUABHSXLTPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=C(C=C3)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140671 | |
Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate | |
CAS RN |
866018-89-5 | |
Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866018-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.